molecular formula C4H9Cl3Sn B13847425 Butyltin-d9 Trichloride

Butyltin-d9 Trichloride

Cat. No.: B13847425
M. Wt: 291.2 g/mol
InChI Key: YMLFYGFCXGNERH-RZIUWGQBSA-K
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Description

Butyltin-d9 Trichloride, also known as Butyltrichlorotin-d9, is a deuterated organotin compound. It is a colorless oil that is soluble in organic solvents. The compound is used in various scientific research applications due to its unique properties and isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyltin-d9 Trichloride can be synthesized through the reaction of butyl lithium with tin tetrachloride in the presence of deuterated solvents. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

BuLi+SnCl4BuSnCl3+LiCl\text{BuLi} + \text{SnCl}_4 \rightarrow \text{BuSnCl}_3 + \text{LiCl} BuLi+SnCl4​→BuSnCl3​+LiCl

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of specialized equipment to handle the reactive intermediates and to maintain the required reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Butyltin-d9 Trichloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form butyltin oxide.

    Reduction: Reduction reactions can convert it to butyltin hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkoxides and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Butyltin oxide

    Reduction: Butyltin hydride

    Substitution: Various substituted butyltin compounds depending on the nucleophile used.

Scientific Research Applications

Butyltin-d9 Trichloride is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in various organic transformations.

    Biology: The compound is used in studies involving isotopic labeling to trace the metabolic pathways of organotin compounds.

    Medicine: Research on the toxicological effects of organotin compounds often involves this compound.

    Industry: It is used in the production of tin dioxide coatings on glass and as a stabilizer in polyvinyl chloride (PVC) production.

Mechanism of Action

The mechanism of action of Butyltin-d9 Trichloride involves its interaction with various molecular targets. In biological systems, it can bind to proteins and enzymes, affecting their function. The compound can also interact with cellular membranes, leading to changes in membrane permeability and function. The pathways involved in its action include oxidative stress and disruption of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Butyltin Trichloride: The non-deuterated version of Butyltin-d9 Trichloride.

    Dibutyltin Dichloride: Another organotin compound with two butyl groups and two chlorine atoms.

    Tributyltin Chloride: Contains three butyl groups and one chlorine atom.

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly useful in isotopic labeling studies. This isotopic labeling allows for more precise tracking and analysis in various research applications compared to its non-deuterated counterparts.

Properties

Molecular Formula

C4H9Cl3Sn

Molecular Weight

291.2 g/mol

IUPAC Name

trichloro(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)stannane

InChI

InChI=1S/C4H9.3ClH.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;3*1H;/q;;;;+3/p-3/i1D2,2D3,3D2,4D2;;;;

InChI Key

YMLFYGFCXGNERH-RZIUWGQBSA-K

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[Sn](Cl)(Cl)Cl

Canonical SMILES

CCCC[Sn](Cl)(Cl)Cl

Origin of Product

United States

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